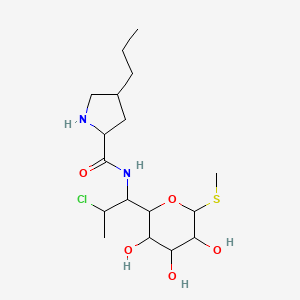

N-desmethylclindamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

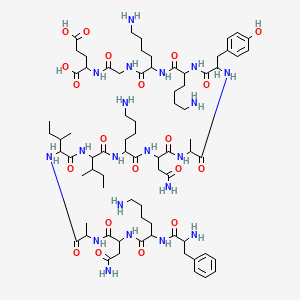

N-desmethylclindamycin is a metabolite of clindamycin, a lincosamide antibiotic derived from lincomycin. Clindamycin is widely used to treat serious infections caused by susceptible anaerobic bacteria, as well as certain streptococcal, staphylococcal, and pneumococcal infections . This compound retains some of the bioactivity of its parent compound and is formed through the N-demethylation of clindamycin .

Métodos De Preparación

N-desmethylclindamycin is primarily produced as a metabolite during the hepatic metabolism of clindamycin. The process involves the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5

Análisis De Reacciones Químicas

N-desmethylclindamycin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form clindamycin sulfoxide.

N-demethylation: This reaction is responsible for its formation from clindamycin.

Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield different products.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for N-demethylation and oxidizing agents for oxidation reactions. The major products formed from these reactions include clindamycin sulfoxide and other minor metabolites .

Aplicaciones Científicas De Investigación

N-desmethylclindamycin is primarily studied in the context of its parent compound, clindamycin. Its applications include:

Pharmacokinetic Studies: Understanding the metabolism and bioavailability of clindamycin.

Antibiotic Resistance Research: Investigating the mechanisms of resistance to clindamycin and its metabolites.

Environmental Studies: Monitoring the presence and transformation of clindamycin and its metabolites in sewage and wastewater.

Mecanismo De Acción

Comparación Con Compuestos Similares

N-desmethylclindamycin is similar to other metabolites of clindamycin, such as clindamycin sulfoxide. Both metabolites retain some bioactivity and are formed through different metabolic pathways . Compared to clindamycin, this compound has a slightly different chemical structure due to the removal of a methyl group, which may affect its pharmacokinetic properties .

Similar compounds include:

Clindamycin Sulfoxide: Another major metabolite of clindamycin formed through S-oxidation.

Lincomycin: The parent compound from which clindamycin is derived.

This compound’s uniqueness lies in its formation through N-demethylation and its role in the overall pharmacokinetics and metabolism of clindamycin .

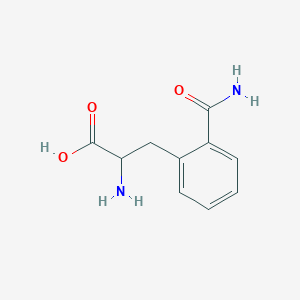

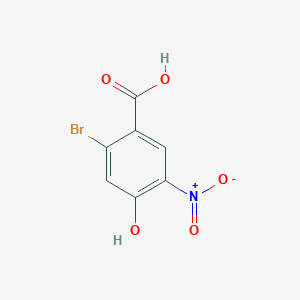

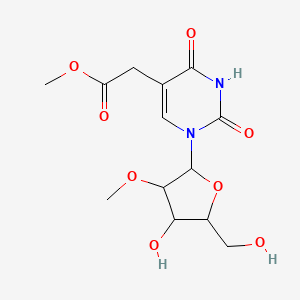

Propiedades

Fórmula molecular |

C17H31ClN2O5S |

|---|---|

Peso molecular |

411.0 g/mol |

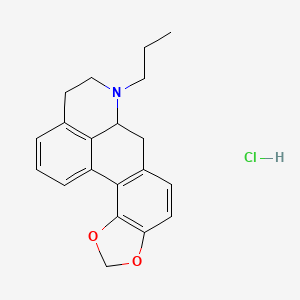

Nombre IUPAC |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) |

Clave InChI |

HDBHHHCDEYATPY-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

![[3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12317900.png)

![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)

![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)

![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)

![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)

![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)

![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)